molecular formula C9H12ClN3O3 B1523126 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea CAS No. 1152851-50-7

3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea

Cat. No. B1523126
M. Wt: 245.66 g/mol
InChI Key: MKIHNJMCQSDIRW-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea” is a chemical compound with the CAS Number: 1152851-50-7 . It has a molecular weight of 245.67 . The IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)hydrazinecarboxamide .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea” is 1S/C9H12ClN3O3/c1-15-7-4-6 (12-9 (14)13-11)8 (16-2)3-5 (7)10/h3-4H,11H2,1-2H3, (H2,12,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the search results.

Scientific Research Applications

  • Corrosion Inhibition : A study found that derivatives of 1,3,5-triazinyl urea, including compounds structurally similar to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, are effective as corrosion inhibitors for mild steel in acidic environments. These compounds form a protective layer on the steel surface, preventing corrosion through strong adsorption and mixed-mode inhibition (Mistry et al., 2011).

  • Molecular Interactions : Research on heterocyclic ureas, which include compounds similar to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, has shown that they can undergo conformational changes to form multiply hydrogen-bonded complexes. These findings have implications for understanding molecular interactions and self-assembly in chemical and biological systems (Corbin et al., 2001).

  • Anion Coordination Chemistry : Studies on protonated urea-based ligands, including compounds structurally akin to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, have demonstrated their ability to coordinate with various inorganic oxo-anions. This research provides insights into hydrogen bond motifs and interactions in various chemical environments (Wu et al., 2007).

  • Degradation of Antimicrobials : A study involving the degradation of triclosan and triclocarban, antimicrobials structurally similar to 3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea, by electro-Fenton systems, offers insights into the advanced oxidation processes for environmental remediation and water treatment (Sirés et al., 2007).

  • Microbial Virulence Factor : Research has shown that urease, an enzyme that converts urea into ammonia and carbamic acid, plays a role in the virulence of various pathogenic microbes. This has implications for understanding microbial infections and developing therapeutic strategies (Rutherford, 2014).

properties

IUPAC Name

1-amino-3-(4-chloro-2,5-dimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3/c1-15-7-4-6(12-9(14)13-11)8(16-2)3-5(7)10/h3-4H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHNJMCQSDIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NN)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-chloro-2,5-dimethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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